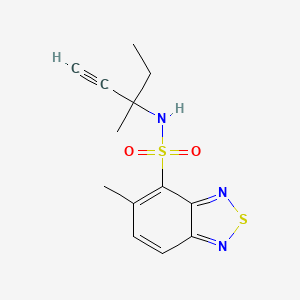
N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EMBT or Benzydamine, and it is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of various conditions such as pain, inflammation, and infection.
Wirkmechanismus
The mechanism of action of EMBT involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. EMBT selectively inhibits COX-2 enzymes, which are induced during inflammation, while sparing COX-1 enzymes, which are involved in the production of prostaglandins that protect the stomach lining. This selective inhibition of COX-2 enzymes by EMBT results in a reduction of inflammation and pain without causing gastrointestinal side effects.
Biochemical and Physiological Effects:
EMBT has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that EMBT inhibits the growth of various bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic activity. In vivo studies have shown that EMBT reduces inflammation and pain in animal models of arthritis and periodontitis. EMBT has also been shown to have an analgesic effect by inhibiting the production of prostaglandins in the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using EMBT in lab experiments is its selectivity for COX-2 enzymes, which allows for the reduction of inflammation and pain without causing gastrointestinal side effects. EMBT is also relatively easy to synthesize and has a long shelf life, making it a cost-effective option for researchers. However, one limitation of using EMBT in lab experiments is its potential for toxicity at high doses. Additionally, EMBT may interact with other drugs and medications, which could affect the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving EMBT. One area of interest is the development of new formulations of EMBT for the treatment of specific conditions such as periodontitis and urinary tract infections. Another area of interest is the investigation of the potential use of EMBT as a plant growth regulator and pesticide in agriculture. Additionally, the development of new methods for the synthesis of EMBT could lead to improvements in its efficiency and yield. Finally, further research is needed to fully understand the mechanisms of action and potential side effects of EMBT, which could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
EMBT is a chemical compound that has shown great promise in various fields due to its anti-inflammatory, analgesic, and antimicrobial properties. The synthesis method of EMBT involves the reaction of 2-aminobenzenesulfonamide with 2-chloro-1-methyl-1-propyne in the presence of an appropriate catalyst. EMBT selectively inhibits COX-2 enzymes, which results in a reduction of inflammation and pain without causing gastrointestinal side effects. EMBT has a number of potential applications in medicine, agriculture, and materials science, and further research is needed to fully understand its mechanisms of action and potential side effects.
Synthesemethoden
The synthesis of EMBT involves the reaction of 2-aminobenzenesulfonamide with 2-chloro-1-methyl-1-propyne in the presence of an appropriate catalyst. The resulting product is then treated with methyl iodide and sodium hydride to obtain EMBT. This synthesis method has been widely used in the pharmaceutical industry to produce EMBT in large quantities.
Wissenschaftliche Forschungsanwendungen
EMBT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, EMBT has been shown to possess anti-inflammatory, analgesic, and antimicrobial properties, making it a promising candidate for the treatment of conditions such as arthritis, periodontitis, and urinary tract infections. In agriculture, EMBT has been used as a plant growth regulator and a pesticide due to its ability to inhibit the growth of fungi and bacteria. In materials science, EMBT has been used as a corrosion inhibitor for metals and alloys.
Eigenschaften
IUPAC Name |
5-methyl-N-(3-methylpent-1-yn-3-yl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-5-13(4,6-2)16-20(17,18)12-9(3)7-8-10-11(12)15-19-14-10/h1,7-8,16H,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTCMCUPDSOBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NS(=O)(=O)C1=C(C=CC2=NSN=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-isopropyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine](/img/structure/B6003459.png)
![6-methyl-5-{5-[(1-methyl-2-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B6003463.png)
![2-[(2-chlorophenyl)imino]-5-(3-ethoxy-4-isopropoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6003491.png)
![3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B6003494.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6003507.png)

![1-(1-ethyl-3-piperidinyl)-N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B6003512.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6003513.png)
![1-(1-cyclohexen-1-ylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6003514.png)
![2-[1-(cyclohexylmethyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6003522.png)
![1,5-dimethyl-4-[(4-nitro-7-oxo-1,3,5-cycloheptatrien-1-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6003537.png)
![1-allyl-3-(4-morpholinylcarbonyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-5-amine](/img/structure/B6003545.png)
![N~1~-(2-bromophenyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6003560.png)
